molecular formula C17H19N3O3S B2640442 N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1396851-68-5

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No.: B2640442
CAS No.: 1396851-68-5
M. Wt: 345.42
InChI Key: JYXKOBBALKULIK-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a complex organic compound with the molecular formula C17H19N3O3S. This compound features a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, and a sulfonamide group, which is known for its diverse biological activities. The presence of the morpholinobut-2-yn-1-yl group adds to its structural complexity and potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with an appropriate alkyne under Lewis acid catalysis to form the quinoline ring . The morpholinobut-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a but-2-yn-1-yl halide . The final step involves the sulfonation of the quinoline ring using a sulfonyl chloride reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxides, while reduction of a nitro group results in the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is unique due to the combination of the quinoline core, sulfonamide group, and morpholinobut-2-yn-1-yl moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKOBBALKULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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